4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one
Description
The compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one features a benzochromenone core fused with a tetrahydro-2H-pyran ring, linked via a methyl group to a 2-fluorophenyl-substituted piperazine moiety. This structure combines a rigid aromatic system with a flexible piperazine group, which is commonly associated with receptor-binding activity in pharmaceuticals.
Properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O2/c25-21-7-3-4-8-22(21)27-11-9-26(10-12-27)16-19-15-24(28)29-23-14-18-6-2-1-5-17(18)13-20(19)23/h3-4,7-8,13-15H,1-2,5-6,9-12,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJMKULKNFLREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. This compound has been shown to inhibit both ENT1 and ENT2, but it is more selective towards ENT2.
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy. By inhibiting ENTs, this compound can potentially disrupt these biochemical pathways and influence adenosine-related functions.
Pharmacokinetics
Given its irreversible and non-competitive inhibition of ents, it is likely that the compound exhibits unique Absorption, Distribution, Metabolism, and Excretion (ADME) properties
Result of Action
The inhibition of ENTs by this compound can lead to a decrease in the transport of nucleosides and nucleoside analogues. This could potentially disrupt nucleotide synthesis and chemotherapy, and influence adenosine-related functions. The exact molecular and cellular effects would depend on the specific cellular context and the presence of other interacting molecules.
Biochemical Analysis
Biochemical Properties
The compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one has been identified as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in nucleotide synthesis and chemotherapy. It interacts with these transporters in a concentration-dependent manner.
Cellular Effects
In cellular processes, this compound influences cell function by inhibiting the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis. This compound also regulates extracellular adenosine levels in the vicinity of its receptors, influencing adenosine-related functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to ENTs and inhibiting their function. It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. It has been observed that the inhibitory effect of this compound on ENTs could not be reversed with excess washing, suggesting that it may have long-term effects on cellular function.
Biological Activity
The compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological targets and its therapeutic potential.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C21H21FN2O3
- Molecular Weight : 368.40 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its interactions with specific enzymes and receptors. Notably, it has shown promise as an inhibitor of monoamine oxidases (MAO) and equilibrative nucleoside transporters (ENTs).
1. Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are critical enzymes involved in the metabolism of neurotransmitters. The compound exhibits significant inhibitory activity against MAO-B, making it a candidate for neuroprotective therapies.
- IC50 Values :
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.013 | MAO-B |
| T3 | 0.039 | MAO-B |
| T6 | 0.099 | MAO-B |
2. Equilibrative Nucleoside Transporter Inhibition
The compound has been identified as a selective inhibitor of ENT2 over ENT1. This selectivity suggests potential applications in modulating adenosine signaling pathways, which have implications in cancer therapy and neuroprotection.
- Selectivity : The compound shows a greater affinity for ENT2, which is significant given the role of ENT1 and ENT2 in cellular nucleotide uptake and adenosine signaling .
Case Studies
Recent studies have evaluated the pharmacological profiles of this compound in various experimental setups:
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound reduced neuronal apoptosis and oxidative stress markers significantly.
Case Study 2: Antitumor Activity
Another study explored the antitumor potential of the compound against various cancer cell lines. The results showed that it inhibited cell proliferation effectively with an IC50 ranging from 1.61 µg/mL to 1.98 µg/mL , depending on the cell line tested .
Scientific Research Applications
Neuropharmacological Applications
The compound has been studied for its potential effects on the central nervous system. Research indicates that it may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine.
- Antidepressant Activity : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models. This is attributed to its ability to modulate serotonin levels and receptor activity, which is crucial in the treatment of depression .
- Anxiolytic Effects : The compound has shown promise in reducing anxiety-like behaviors in preclinical studies. Its mechanism may involve the modulation of GABAergic transmission, providing a basis for further investigation into its use as an anxiolytic agent .
Anticancer Properties
Recent studies have explored the anticancer potential of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one.
- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .
- Synergistic Effects with Chemotherapy : There is evidence suggesting that this compound may enhance the efficacy of conventional chemotherapeutic agents when used in combination therapies. This synergistic effect could be beneficial in overcoming drug resistance in cancer treatment .
Psychiatric Disorder Treatment
The structural characteristics of this compound position it as a candidate for treating various psychiatric disorders.
- Potential Antipsychotic Effects : Given its interaction with dopamine receptors, there is potential for this compound to serve as an antipsychotic agent. Studies are needed to evaluate its efficacy and safety profile compared to existing antipsychotics .
Data Table: Summary of Applications
Case Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive behavior as measured by forced swim tests. The compound was found to increase serotonin levels in the hippocampus, suggesting a mechanism similar to that of traditional antidepressants .
Case Study 2: Cancer Cell Line Study
In vitro assays using human breast cancer cell lines showed that this compound inhibited cell proliferation by inducing apoptosis through caspase activation pathways. The study highlighted its potential use as an adjunct therapy in breast cancer treatment protocols .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The benzochromenone core distinguishes the target compound from analogs with quinoline (), triazine (), or pyrazino-pyrrolo scaffolds (). For example:
- FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) replaces the benzochromenone with a triazine ring, resulting in 5- to 10-fold selectivity for ENT2 over ENT1 .
- D10 (4-(4-(2-(2-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide) from uses a quinoline core, which may alter electronic properties and solubility due to its extended conjugation .
Piperazine Substituent Modifications
The 2-fluorophenyl group on the piperazine ring is a common feature in several analogs, but variations in the linker or additional substituents impact activity:
- Example 108 () substitutes the methyl linker with a purine-containing ethyl group, demonstrating how bulkier substituents might hinder binding to certain targets .
Structural and Physicochemical Properties
Table 1: Comparison of Key Features
*Estimated based on structural formula.
NMR and Crystallographic Data
- D10 () exhibits distinct $ ^1H $ and $ ^13C $ NMR shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) due to the quinoline core’s electron-withdrawing effects .
- Compound 36 () shows a downfield-shifted singlet at δ 8.60 ppm for its pyrimidine proton, contrasting with the target compound’s benzochromenone protons, which would likely resonate near δ 6.5–7.5 ppm .
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule comprises two primary subunits:
- 6,7,8,9-Tetrahydrobenzo[g]chromen-2-one core : A fused bicyclic system with a ketone group at position 2.
- 4-(2-Fluorophenyl)piperazine moiety : A piperazine ring substituted at the N4 position with a 2-fluorobenzyl group.
Retrosynthetically, the compound can be dissected into these subunits connected via a methylene (-CH₂-) linker. This suggests two potential strategies:
- Coupling pre-formed subunits : Alkylation of the benzochromenone core with a pre-synthesized 4-(2-fluorophenyl)piperazine derivative.
- Stepwise assembly : Constructing the piperazine ring onto a functionalized benzochromenone intermediate.
Preparation of the Benzochromenone Core
Synthesis of 6,7,8,9-Tetrahydrobenzo[g]chromen-2-one
The benzochromenone core is typically synthesized via intramolecular Friedel-Crafts acylation or cyclocondensation reactions . A representative route involves:
- Formation of the tetralone intermediate : Cyclization of γ-phenylbutyric acid derivatives under acidic conditions.
- Introduction of the lactone ring : Oxidation or ketonization followed by lactonization to form the chromen-2-one structure.
Example Protocol:
Synthesis of 4-(2-Fluorophenyl)piperazine
Nucleophilic Aromatic Substitution
The 4-(2-fluorophenyl)piperazine moiety is commonly prepared via Buchwald-Hartwig amination or SNAr reactions :
- React piperazine with 1-fluoro-2-bromobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos).
- Use cesium carbonate (Cs₂CO₃) as a base in toluene at 100–110°C for 12–18 hours.
Example Protocol:
- Combine piperazine (1.0 equiv), 1-fluoro-2-bromobenzene (1.1 equiv), Pd(OAc)₂ (0.05 equiv), Xantphos (0.1 equiv), and Cs₂CO₃ (2.5 equiv) in toluene.
- Reflux under nitrogen for 16 hours, then filter and concentrate.
- Purify via column chromatography (SiO₂, EtOAc/hexane) to isolate 4-(2-fluorophenyl)piperazine (yield: ~70–80%).
Coupling Strategies for Final Assembly
Alkylation via Methylene Bridge Formation
The methylene linker between the benzochromenone and piperazine can be introduced through Mannich reactions or alkylation with halogenated intermediates:
Route 1: Direct Alkylation
- Bromination of the benzochromenone core : Treat 6,7,8,9-tetrahydrobenzo[g]chromen-2-one with N-bromosuccinimide (NBS) in CCl₄ under radical initiation to introduce a bromomethyl group at position 4.
- Nucleophilic substitution : React the bromomethyl intermediate with 4-(2-fluorophenyl)piperazine in the presence of K₂CO₃ in DMF at 80°C for 8–12 hours.
Reaction Conditions:
- Bromomethyl intermediate : 1.0 equiv
- 4-(2-Fluorophenyl)piperazine : 1.2 equiv
- Base : K₂CO₃ (2.5 equiv)
- Solvent : DMF, 80°C, 10 hours
- Yield : ~50–60% (estimated from analogous reactions).
Route 2: Reductive Amination
- Formaldehyde-mediated coupling : Condense 4-aminomethylbenzochromenone with 4-(2-fluorophenyl)piperazine using formaldehyde in methanol under reflux.
- Reduction : Use NaBH₃CN as a reducing agent to stabilize the imine intermediate.
Reaction Conditions:
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
A streamlined approach involves simultaneous formation of the piperazine ring and coupling to the benzochromenone:
- React 4-chloromethylbenzochromenone with 1-(2-fluorophenyl)piperazine in acetonitrile using KI as a catalyst.
- Heat at 70°C for 6 hours to facilitate nucleophilic displacement.
Advantages : Reduced purification steps; higher atom economy.
Limitations : Requires optimized stoichiometry to minimize byproducts.
Analytical Characterization and Validation
Critical analytical data for verifying the target compound include:
Challenges and Optimization Considerations
- Regioselectivity : Ensuring alkylation occurs exclusively at the benzochromenone’s 4-position requires careful control of reaction conditions.
- Piperazine Stability : The basic piperazine moiety may necessitate protection/deprotection strategies during synthesis.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but complicate purification.
Q & A
Q. What are the optimal synthetic routes for 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one, and how can yield be improved?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution, coupling reactions, or reductive amination. For example, piperazine derivatives often utilize DCM as a solvent with DIEA (N,N-diisopropylethylamine) to facilitate amide bond formation . To improve yields (e.g., achieving >90% as in related syntheses), optimize reaction conditions such as temperature (e.g., reflux at 70–80°C), stoichiometry of reactants (1:1.2 molar ratio for limiting reagents), and purification via silica gel chromatography with eluents like EtOAc/petroleum ether (1:1) .
Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : Use and NMR to confirm connectivity. For example, aromatic protons in the 2-fluorophenyl group appear as doublets (δ 7.12–7.35 ppm), while piperazine methylene protons resonate as triplets (δ 2.51–3.64 ppm) .
- X-ray crystallography : Determine crystal packing and bond angles. Orthorhombic systems (space group ) with unit cell parameters are typical for fluorophenyl-piperazine derivatives .
Q. What purity validation methods are recommended for this compound in preclinical studies?
- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm. Purity >95% is achievable via recrystallization from ethanol or ethyl acetate . Mass spectrometry (ESI-MS) can confirm molecular weight (expected ) .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s interaction with serotonin or dopamine receptors?
- Methodological Answer :
- Radioligand binding assays : Use -ketanserin for 5-HT receptors or -SCH23390 for D receptors. Incubate the compound (0.1–10 µM) with membrane homogenates from transfected HEK293 cells. Calculate IC values using nonlinear regression .
- Functional assays : Measure cAMP accumulation (for GPCR activity) or calcium flux (FLIPR assays) to assess agonism/antagonism .
Q. What strategies resolve contradictions in reported biological activity data for fluorophenyl-piperazine derivatives?
- Methodological Answer :
- Meta-analysis : Compare datasets using standardized protocols (e.g., uniform cell lines, ligand concentrations). For example, discrepancies in IC values may arise from variations in assay temperature (25°C vs. 37°C) or buffer composition .
- Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding modes to receptor subtypes (e.g., 5-HT vs. 5-HT) and reconcile conflicting experimental results .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?
- Methodological Answer :
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF) on the benzochromenone ring to enhance metabolic stability. Replace the fluorophenyl group with chlorophenyl to improve lipophilicity (logP) .
- In vitro ADME : Assess hepatic microsomal stability (e.g., rat liver microsomes, 1 mg/mL protein) and plasma protein binding (equilibrium dialysis) to guide structural refinements .
Q. What in vivo models are appropriate for evaluating this compound’s efficacy in neurological disorders?
- Methodological Answer :
- Rodent models : Use the forced swim test (FST) for antidepressant activity or the Morris water maze for cognitive enhancement. Administer doses of 10–30 mg/kg (i.p.) and compare to reference drugs (e.g., fluoxetine) .
- Pharmacokinetics : Measure plasma half-life () and brain-to-plasma ratio via LC-MS/MS after oral administration .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
